molecular formula C14H13BrN2OS B3019404 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide CAS No. 2415552-97-3

5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide

Cat. No.: B3019404
CAS No.: 2415552-97-3
M. Wt: 337.24
InChI Key: YEEKPCLKNRRJIA-UHFFFAOYSA-N
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Description

5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide is a pyridine-based compound characterized by a bromine substituent at the 5-position of the pyridine ring and a thiophene-cyclopropylmethyl carboxamide group at the 3-position. This structure combines aromatic heterocycles (pyridine and thiophene) with a cyclopropane moiety, which may enhance steric and electronic properties critical for biological activity or material applications.

Properties

IUPAC Name

5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-12-5-10(6-16-7-12)13(18)17-9-14(2-3-14)11-1-4-19-8-11/h1,4-8H,2-3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEKPCLKNRRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide typically involves multiple steps. One common approach starts with the bromination of pyridine-3-carboxamide, followed by the introduction of the thiophene and cyclopropyl groups through a series of coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an aminopyridine derivative.

Scientific Research Applications

5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide, we compare it with analogous pyridine derivatives, focusing on substituent effects, molecular properties, and reported applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Key Substituents Molecular Formula CAS Number Potential Applications
This compound 5-Br, thiophene-cyclopropylmethyl carboxamide C₁₄H₁₂BrN₂OS Not available Hypothesized: Kinase inhibition, ligand design
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide 5-Br, 2-CN, pivalamide C₁₁H₁₂BrN₃O Not available Intermediate in agrochemical synthesis
Pyridinium bromide HBr adduct of pyridine C₅H₆BrN 18820-82-1 Catalyst, ionic liquid precursor
5-Bromo-3-carboxypyridine 5-Br, 3-COOH C₆H₄BrNO₂ Not available Metal-organic framework (MOF) synthesis

Key Observations

Substituent Diversity: The target compound’s thiophene-cyclopropylmethyl group introduces steric bulk and π-electron density, distinguishing it from simpler derivatives like pyridinium bromide or 5-bromo-3-carboxypyridine. This could enhance binding specificity in biological targets or alter solubility in solvents . In contrast, N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide features a cyano group and pivalamide, which may improve metabolic stability compared to the target compound’s thiophene moiety .

However, the carboxamide group in the target compound may engage in hydrogen bonding, unlike the ionic HBr in pyridinium bromide .

Applications :

  • Pyridinium bromide is well-documented as a catalyst or ionic liquid component due to its ionic nature, whereas 5-bromo-3-carboxypyridine is utilized in MOF synthesis for its carboxylate coordination capacity . The target compound’s applications remain speculative but could bridge medicinal and materials chemistry.

Research Findings and Limitations

Experimental Data Gaps

  • No peer-reviewed studies directly investigating this compound were identified. Comparative insights are extrapolated from structural analogs. For example: Thiophene-containing pyridines (e.g., 2-(thiophen-2-yl)nicotinamide) show moderate kinase inhibitory activity in vitro, suggesting a possible role for the target compound in similar pathways .

Biological Activity

5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide is a complex organic compound with a diverse range of biological activities. This compound features a unique structure that includes a bromine atom, a thiophene ring, and a cyclopropyl group attached to a pyridine carboxamide moiety. The biological activity of this compound has been the subject of various studies, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves multiple synthetic steps, including bromination and coupling reactions. These reactions are crucial for introducing the thiophene and cyclopropyl groups into the pyridine backbone. The compound's molecular formula is C14H13BrN2OSC_{14}H_{13}BrN_2OS, with a molecular weight of approximately 321.23 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogenic bacteria and fungi. A study highlighted that certain thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMIC (µM)Activity Type
Compound 3gPseudomonas aeruginosa0.21Bactericidal
Compound 3fCandida spp.TBDAntifungal
Compound 3aMicrococcus luteusTBDBactericidal

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. Studies suggest that the compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication, through hydrogen bonding and other interactions . This interaction is crucial for its antibacterial properties.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including those structurally related to our compound. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that structural variations can significantly influence biological outcomes .
  • Antifungal Activity : Another investigation focused on the antifungal properties of pyridine-based compounds. Here, compounds similar to this compound exhibited selective action against fungi such as Candida, showcasing their potential in treating fungal infections .

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